6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolo[3,2-a]pyridine derivatives. The key steps in the synthesis may involve condensation reactions, cyclization, and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications and biological activities .
Properties
Molecular Formula |
C29H30N2O7S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
6-O-butyl 8-O-methyl (2Z)-5-amino-7-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-5-6-13-38-29(34)23-22(18-10-8-12-20(16-18)36-3)24(28(33)37-4)27-31(25(23)30)26(32)21(39-27)15-17-9-7-11-19(14-17)35-2/h7-12,14-16,22H,5-6,13,30H2,1-4H3/b21-15- |
InChI Key |
PFIYRZGCPDJZHP-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC)C(=O)OC)S/C(=C\C4=CC(=CC=C4)OC)/C2=O)N |
Canonical SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC)C(=O)OC)SC(=CC4=CC(=CC=C4)OC)C2=O)N |
Origin of Product |
United States |
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